molecular formula C24H32O2 B1244575 (2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid

(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid

Cat. No.: B1244575
M. Wt: 352.5 g/mol
InChI Key: BOOOLEGQBVUTKC-YWRSBGDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H32O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(2E,4E)-3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid

InChI

InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+

InChI Key

BOOOLEGQBVUTKC-YWRSBGDESA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Synonyms

AGN 194204
AGN-194204
AGN194204
NRX 194204
NRX-194204
NRX194204

Origin of Product

United States

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